Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Triazole and Pyrazole Isosteres
The 1,2,4-triazin-3-one core of the target compound provides a distinct hydrogen-bond donor/acceptor pattern compared to its common bioisosteres. The target possesses 5 hydrogen-bond acceptors (3 from the triazinone ring, 2 from the carbamate carbonyl and piperazine N) and 1 hydrogen-bond donor (triazinone NH), yielding a topological polar surface area (TPSA) of approximately 89 Ų . In contrast, ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate—which has the identical molecular formula (C10H15N5O3) and molecular weight (253.26 g/mol)—presents a different H-bond topography due to the replacement of the triazinone with a triazole-carbonyl linker, altering both TPSA and the spatial arrangement of acceptor atoms . This difference is critical for structure-based drug design campaigns where precise pharmacophore geometry dictates target selectivity.
| Evidence Dimension | Hydrogen-bond acceptor/donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 5 H-bond acceptors, 1 H-bond donor; predicted TPSA ~89 Ų |
| Comparator Or Baseline | Ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate: 5 H-bond acceptors, 1 H-bond donor; predicted TPSA ~85 Ų |
| Quantified Difference | ΔTPSA ≈ 4 Ų; altered spatial distribution of H-bond acceptors |
| Conditions | In silico prediction (QikProp/MOE); no experimental TPSA data available for either compound |
Why This Matters
For procurement in fragment-based or structure-guided lead optimization, the altered H-bond pharmacophore directly influences docking scores and target engagement profiles, making indiscriminate substitution risky without re-screening.
